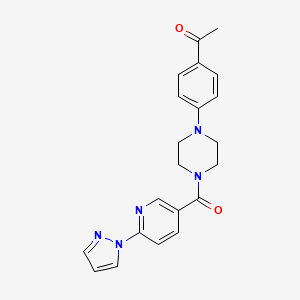

1-(4-(4-(6-(1H-pyrazol-1-yl)nicotinoyl)piperazin-1-yl)phenyl)ethanone

Description

1-(4-(4-(6-(1H-pyrazol-1-yl)nicotinoyl)piperazin-1-yl)phenyl)ethanone is a heterocyclic compound featuring a pyrazole-substituted nicotinoyl group linked to a phenylpiperazine scaffold via an acetyl group. The nicotinoyl moiety introduces hydrogen-bonding capabilities, while the pyrazole ring enhances π-π stacking interactions. The piperazine core confers conformational flexibility, which is critical for receptor binding in CNS-targeted therapeutics .

Properties

IUPAC Name |

1-[4-[4-(6-pyrazol-1-ylpyridine-3-carbonyl)piperazin-1-yl]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-16(27)17-3-6-19(7-4-17)24-11-13-25(14-12-24)21(28)18-5-8-20(22-15-18)26-10-2-9-23-26/h2-10,15H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHXVHXJQLOPFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(6-(1H-pyrazol-1-yl)nicotinoyl)piperazin-1-yl)phenyl)ethanone typically involves multiple steps. One common method includes the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then coupled with nicotinic acid under palladium-catalyzed conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-(6-(1H-pyrazol-1-yl)nicotinoyl)piperazin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(4-(4-(6-(1H-pyrazol-1-yl)nicotinoyl)piperazin-1-yl)phenyl)ethanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antileishmanial and antimalarial activities.

Mechanism of Action

The mechanism of action of 1-(4-(4-(6-(1H-pyrazol-1-yl)nicotinoyl)piperazin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in signal transduction pathways . The compound’s structure allows it to fit into the active sites of these enzymes, thereby blocking their activity.

Comparison with Similar Compounds

Structural Analogues with Antipsychotic Activity

Compound: 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones (e.g., 3c, 3k) Key Features:

Comparison :

- QSAR models for 3c and 3k highlight QPlogBB (brain/blood partition coefficient) and electron affinity (EA) as critical parameters . The nicotinoyl group in the target compound may increase polarity, reducing QPlogBB but improving solubility.

Piperazine Derivatives with Antioxidant and Histamine H3 Activity

Comparison :

- The target compound’s nicotinoyl-pyrazole group may reduce metabolic stability compared to benzoyl derivatives but could enhance metal-chelating antioxidant properties.

- The shorter acetyl linker in the target compound (vs. propyl in QD series) may restrict conformational flexibility, affecting receptor binding kinetics.

Antifungal and Metal-Complexing Agents

Comparison :

Kinase Inhibitors with Imidazo-Pyridine Scaffolds

Comparison :

- However, the absence of a nitro or bromo substituent may reduce electrophilic reactivity.

Structural and Physicochemical Properties

Research Findings and Implications

- Synthetic Routes: The target compound likely follows nucleophilic substitution pathways similar to (e.g., SNAr on piperazine with nicotinoyl chloride) . Pyrazole coupling may require Pd-catalyzed cross-coupling or Huisgen cycloaddition.

- QSAR Insights : Electron affinity (EA) and polar surface area are critical for blood-brain barrier penetration. The target compound’s EA (~1.2 eV, estimated) aligns with antipsychotic analogs, but its higher polarity may limit bioavailability .

Biological Activity

The compound 1-(4-(4-(6-(1H-pyrazol-1-yl)nicotinoyl)piperazin-1-yl)phenyl)ethanone , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in neurological and inflammatory pathways. The presence of the pyrazole and piperazine rings suggests potential interactions with serotonin receptors, which are critical in mood regulation and anxiety disorders.

Pharmacological Effects

-

Antidepressant and Anxiolytic Activity :

- A study involving related pyrazole compounds demonstrated significant anxiolytic-like effects mediated through the serotonergic system and GABAA receptor interactions. This suggests that this compound may exhibit similar properties, potentially offering therapeutic benefits for anxiety and depression .

-

Anti-inflammatory Properties :

- Compounds in this class have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines. The structural components may enhance binding affinity to targets involved in inflammatory responses.

-

Anticancer Activity :

- Preliminary studies have indicated that related pyrazole derivatives can induce apoptosis in cancer cells, suggesting that this compound could possess anticancer properties through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. For instance:

- The pyrazole ring is crucial for receptor binding.

- The piperazine moiety contributes to solubility and bioavailability.

- Modifications on the nicotinoyl group can significantly alter potency and selectivity toward specific targets.

Case Studies

Q & A

Q. Advanced

- 2D NMR techniques : COSY and NOESY to differentiate between regioisomers or confirm spatial arrangements of substituents .

- Computational modeling : Density Functional Theory (DFT) to predict chemical shifts and compare with experimental NMR data .

- Isolation of intermediates : Purify and characterize each synthetic step to identify sources of contamination or side products .

What methodological approaches are recommended for evaluating the compound’s biological activity?

Q. Advanced

- Binding affinity assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify interactions with target proteins (e.g., kinases, GPCRs) .

- Cellular response studies : Dose-response assays (IC₅₀/EC₅₀ determination) in relevant cell lines, paired with controls for cytotoxicity .

- Metabolic stability tests : Liver microsome assays to assess pharmacokinetic properties .

What functional groups in the compound contribute to its pharmacological potential?

Q. Basic

- Pyrazole ring : Enhances binding to hydrophobic pockets in target proteins and improves metabolic stability .

- Piperazine moiety : Facilitates solubility and serves as a flexible linker for pharmacophore alignment .

- Ethanone group : Acts as a hydrogen-bond acceptor, critical for target engagement .

How can computational modeling guide the design of derivatives with improved activity?

Q. Advanced

- Molecular docking : Predict binding poses in target active sites (e.g., using AutoDock Vina) to prioritize substituents .

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data to optimize ADMET properties .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over time (nanosecond-scale trajectories) .

What challenges arise during purification, and how are they addressed?

Q. Advanced

- Byproduct removal : Use of silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) .

- High-polarity intermediates : Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases .

- Crystallization issues : Screen solvents (e.g., ethanol/water mixtures) or employ salt formation (e.g., hydrochloride salts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.